molecular formula C8H6Br2I2 B1272026 1,4-Bis(bromomethyl)-2,5-diiodobenzene CAS No. 56403-29-3

1,4-Bis(bromomethyl)-2,5-diiodobenzene

Cat. No.: B1272026
CAS No.: 56403-29-3
M. Wt: 515.75 g/mol
InChI Key: RNXBYLAAAKTAQY-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,5-diiodobenzene is an organic compound with the molecular formula C8H6Br2I2 It is a derivative of benzene, where two bromomethyl groups and two iodine atoms are substituted at the 1,4 and 2,5 positions, respectively

Preparation Methods

The synthesis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative. The process may start with the bromination of 1,4-dimethylbenzene to form 1,4-bis(bromomethyl)benzene, followed by iodination to introduce iodine atoms at the 2,5 positions. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution.

Chemical Reactions Analysis

1,4-Bis(bromomethyl)-2,5-diiodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

    Oxidation and Reduction: The compound can undergo oxidation to form diiodobenzoquinone derivatives or reduction to form diiodobenzene derivatives.

    Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,5-diiodobenzene has several applications in scientific research:

Comparison with Similar Compounds

1,4-Bis(bromomethyl)-2,5-diiodobenzene can be compared with similar compounds such as:

    1,4-Bis(bromomethyl)benzene: Lacks the iodine atoms, making it less versatile in coupling reactions.

    1,4-Diiodobenzene: Lacks the bromomethyl groups, limiting its use in nucleophilic substitution reactions.

    1,4-Dibromo-2,5-diiodobenzene: Similar but with different substitution patterns, affecting its reactivity and applications.

The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXBYLAAAKTAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)CBr)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376212
Record name 1,4-bis(bromomethyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56403-29-3
Record name 1,4-bis(bromomethyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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